7-Fluoroquinolin-6-amine CAS 2102411-80-1 chemical properties and structure
7-Fluoroquinolin-6-amine CAS 2102411-80-1 chemical properties and structure
An In-depth Technical Guide to 7-Fluoroquinolin-6-amine (CAS 2102411-80-1)
A Note to the Researcher: Following a comprehensive search of scientific literature and chemical databases, it has become evident that detailed, publicly available information on 7-Fluoroquinolin-6-amine (CAS 2102411-80-1) is exceptionally scarce. While the compound is listed by several chemical suppliers, indicating its existence and commercial availability for research purposes, there is a notable absence of peer-reviewed studies, patents, or detailed analytical data in the public domain.
This guide, therefore, serves to consolidate the limited information that is available and to provide a foundational understanding based on the general chemistry of related quinoline derivatives. The absence of specific experimental data for this compound prevents the inclusion of detailed, validated protocols or in-depth mechanistic discussions as would be standard in a comprehensive whitepaper. The information presented herein is intended to provide a starting point for researchers and to highlight the current knowledge gap regarding this specific molecule.
Introduction to Quinolines and the Significance of Fluoro- and Amino- Substituents
The quinoline scaffold is a privileged structure in medicinal chemistry and materials science. It is a heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring. This core is present in a wide array of natural products, particularly alkaloids, and has been a cornerstone for the development of numerous synthetic compounds with significant biological activities.[1] Many quinoline derivatives have found applications as pharmaceuticals, including antimalarial drugs like chloroquine, and as agrochemicals.[1][2]
The functionalization of the quinoline ring with different substituents allows for the fine-tuning of its physicochemical and biological properties.
-
Fluorine Substitution: The introduction of a fluorine atom can significantly alter a molecule's properties. Due to its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, fluorine can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and bioavailability. In the context of quinolones, a class of antibiotics, fluorine substitution is often crucial for their antibacterial activity.[3]
-
Amine Substitution: The amino group is a key functional group that can act as a hydrogen bond donor and a base. Its presence on the quinoline ring can facilitate interactions with biological targets and influence the molecule's solubility and pharmacokinetic profile. Aminoquinolines are a well-established class of compounds with diverse biological activities, including antimalarial, anticancer, and antiviral properties.[2][4][5]
7-Fluoroquinolin-6-amine, by combining these two important functional groups on the quinoline core, represents a potentially interesting molecule for drug discovery and chemical biology research. Its specific substitution pattern may confer unique biological activities and properties that warrant further investigation.
Chemical Properties and Structure
While specific, experimentally determined data for 7-Fluoroquinolin-6-amine is not available in published literature, we can infer some properties from supplier information and general chemical principles.
Chemical Structure
The structure of 7-Fluoroquinolin-6-amine is defined by a quinoline ring system with a fluorine atom at position 7 and an amino group at position 6.
Diagram: Chemical Structure of 7-Fluoroquinolin-6-amine
Caption: A potential synthetic pathway to 7-Fluoroquinolin-6-amine.
Potential Applications and Research Directions
Given the lack of specific research on this compound, its applications are speculative but can be inferred from the activities of structurally related molecules.
-
Drug Discovery: As a substituted aminoquinoline, this compound could be screened for a variety of biological activities. The quinoline core is prominent in antimalarial drugs, and new derivatives are continually being explored to combat drug resistance. [2][4]Additionally, quinoline derivatives have shown promise as anticancer, antibacterial, and antiviral agents. [6]The specific 6-amino-7-fluoro substitution pattern may offer a novel pharmacophore for kinase inhibitors or other targeted therapies.
-
Chemical Probes and Materials Science: Fluorescent quinoline derivatives are widely used as sensors and imaging agents in biological systems. [5]The electronic properties conferred by the amino and fluoro groups might result in interesting photophysical properties, making 7-fluoroquinolin-6-amine a candidate for the development of novel fluorescent probes.
Safety and Handling
Based on supplier safety data sheets, 7-Fluoroquinolin-6-amine is classified with the following hazard statements: [7][8]* H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The GHS pictogram associated with this compound is GHS07 (Exclamation mark). [7]Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area or fume hood.
Conclusion and Future Outlook
7-Fluoroquinolin-6-amine (CAS 2102411-80-1) is a chemical entity with potential for applications in medicinal chemistry and materials science, yet it remains largely unexplored in the scientific literature. The information available is currently limited to that provided by chemical suppliers. There is a clear need for foundational research to characterize this compound fully. Future work should focus on:
-
Development and publication of a robust synthetic protocol.
-
Full analytical characterization , including NMR, IR, mass spectrometry, and X-ray crystallography if possible.
-
Evaluation of its physicochemical properties , such as solubility, pKa, and logP.
-
Screening for biological activity in relevant assays (e.g., anticancer, antimicrobial, antimalarial).
The elucidation of these fundamental properties will be essential to unlock the potential of 7-Fluoroquinolin-6-amine and enable its use in further research and development.
References
- Current time information in Brisbane, AU. Google.
- Larock, R. C., & Yao, T. (n.d.). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines.
- Madrid, P. B., et al. (2005). Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. Bioorganic & Medicinal Chemistry Letters.
- Bian, X., et al. (2009). Synthesis of Substituted Quinolines from Arylamines and Aldehydes via Tandem Reaction Promoted by Chlorotrimethylsilane. Journal of Chemical Research.
- Singh, P. P., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega.
- 7-Fluoro-1,2,3,4-tetrahydroquinolin-6-aMine 1259326-50-5 wiki. Guidechem.
- Abdel-Gawad, S. M., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules.
- 7-Fluoroquinolin-6-amine | 2102411-80-1. Sigma-Aldrich.
- 7-Fluoro-1,2,3,4-tetrahydroquinolin-6-amine | 1367914-60-0. BLDpharm.
- 7-Fluoroquinolin-6-amine | 2102411-80-1. AiFChem.
- 7-FLUOROQUINOLIN-6-AMINE | 2102411-80-1. Sigma-Aldrich.
- 7-Fluoroquinolin-6-amine | 2102411-80-1. Sigma-Aldrich.
- 7-FLUORO-2-METHYLQUINOLINE(1128-74-1) 13C NMR spectrum. ChemicalBook.
- 7-FLUOROQUINOLIN-6-AMINE | 2102411-80-1. Sigma-Aldrich.
- 6-Fluoroquinolin-2-amine. LookChem.
- 7-Fluoroquinoline-6-carbaldehyde | C10H6FNO. PubChem.
- Supporting Information for: A direct metal-free C2-H functionalization of quinoline N-oxides. (n.d.).
- Desai, N. C., et al. (2014). Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. Journal of Heterocyclic Chemistry.
- Wang, Y., et al. (2019). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. ACS Omega.
- Drici, W., et al. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Molecules.
- Acar, Ç., et al. (2026). Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. ACS Omega.
- Kim, J., et al. (n.d.). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ChemRxiv.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 7-Fluoroquinolin-6-amine | 2102411-80-1 [sigmaaldrich.com]
- 8. 2102411-80-1 | 7-Fluoroquinolin-6-amine - AiFChem [aifchem.com]
